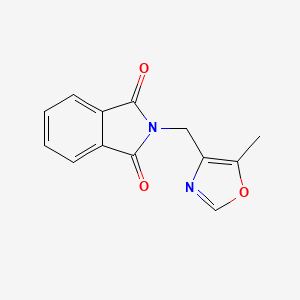

2-(5-Methyl-oxazol-4-ylmethyl)-isoindole-1,3-dione

CAS No.:

Cat. No.: VC13760407

Molecular Formula: C13H10N2O3

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10N2O3 |

|---|---|

| Molecular Weight | 242.23 g/mol |

| IUPAC Name | 2-[(5-methyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione |

| Standard InChI | InChI=1S/C13H10N2O3/c1-8-11(14-7-18-8)6-15-12(16)9-4-2-3-5-10(9)13(15)17/h2-5,7H,6H2,1H3 |

| Standard InChI Key | MSVRUDXFVRYJJC-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CO1)CN2C(=O)C3=CC=CC=C3C2=O |

| Canonical SMILES | CC1=C(N=CO1)CN2C(=O)C3=CC=CC=C3C2=O |

Introduction

Synthesis and Optimization

Synthetic Routes

The compound is synthesized through nucleophilic substitution between (5-methyloxazol-4-yl)methyl-4-methylbenzenesulfonate and isoindoline-1,3-dione in -dimethylformamide (DMF), yielding approximately 65% . This method parallels the synthesis of analogous derivatives, such as 2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione, where tosylate intermediates react with phthalimide salts under mild conditions .

Reaction Conditions:

-

Solvent: DMF

-

Temperature: 80–100°C

-

Duration: 12–24 hours

-

Workup: Precipitation in ice-water followed by recrystallization from ethanol .

Structural Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system () with unit cell parameters:

Reliability factors () of 0.044/0.130 confirm structural accuracy . The oxazole and phthalimide rings adopt a near-orthogonal orientation, stabilized by - interactions (3.8–4.2 Å) and C–H···O hydrogen bonds (2.6–2.9 Å) .

Infrared Spectroscopy (IR):

Nuclear Magnetic Resonance (NMR):

-

NMR (400 MHz, DMSO-):

-

NMR:

2D NMR techniques (COSY, HSQC) validate proton-proton correlations and carbon assignments, excluding structural ambiguities .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water but dissolves readily in polar aprotic solvents (DMF, DMSO) and moderately in ethanol . Thermal gravimetric analysis (TGA) indicates decomposition above 250°C, consistent with related isoindole derivatives .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 242.23 g/mol |

| Melting Point | 198–202°C (dec.) |

| Solubility in DMSO | ≥50 mg/mL |

| LogP (Predicted) | 1.2 ± 0.3 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume